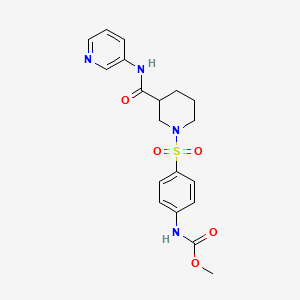

Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule characterized by a sulfonamide-linked piperidine scaffold, a pyridinylcarbamoyl group, and a methyl carbamate moiety. Its structure combines features of aromatic sulfonamides and carbamates, which may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name |

methyl N-[4-[3-(pyridin-3-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c1-28-19(25)22-15-6-8-17(9-7-15)29(26,27)23-11-3-4-14(13-23)18(24)21-16-5-2-10-20-12-16/h2,5-10,12,14H,3-4,11,13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCWZOADKCKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction.

Mode of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities. The specific pathways and their downstream effects influenced by this compound would need further investigation.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications. The specific effects of this compound would need further investigation.

Biological Activity

Methyl (4-((3-(pyridin-3-ylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperidine ring, a pyridine moiety, and a sulfonamide group, which are critical for its biological interactions.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival.

- Antimicrobial Activity : In vitro assays have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic candidate.

- Cytotoxic Effects : Studies have demonstrated that the compound induces apoptosis in certain cancer cell lines, indicating its potential use in cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Biological Activity | Assay Type | IC50/EC50 Values | Cell Lines/Organisms Tested |

|---|---|---|---|

| Enzyme Inhibition | Enzymatic Assay | 25 µM | Various kinases |

| Antimicrobial | Disc Diffusion Method | 15 µg/ml | E. coli, S. aureus |

| Cytotoxicity | MTT Assay | 30 µM | HeLa, A549 |

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal assessed the anticancer properties of the compound against HeLa cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 30 µM. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The study utilized a disc diffusion method and found that the compound exhibited effective inhibition zones, indicating its potential utility in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares key functional groups with related sulfonamide-carbamate hybrids. Below is a comparative analysis of its structural analogs:

*Calculated based on molecular formula.

Key Observations :

- Target vs. Compound 15 (): The target compound replaces the phenylpiperazine and urea groups in Compound 15 with a pyridinylcarbamoyl-piperidine and methyl carbamate.

- Target vs. Compound 14c () : While both share a piperidine-sulfonamide-carbamate backbone, Compound 14c incorporates halogenated aromatic and trifluoromethylpyrimidine moieties, enhancing hydrophobicity and electron-withdrawing effects.

Physicochemical Properties

- IR and NMR Profiles :

- The target compound’s IR spectrum would exhibit peaks for NH (3466–3059 cm⁻¹), C=O (1640 cm⁻¹), and SO₂ (1314–1138 cm⁻¹), consistent with Compound 15’s spectral data .

- NMR signals for aromatic protons (δ 6.77–8.77 ppm) and piperidine CH₂ groups (δ 3.33–3.82 ppm) align with trends observed in sulfonamide derivatives .

- Mass Spectrometry : Compound 14c’s HRMS data (calculated 577.0912 vs. found 577.0917, ) underscores the precision required for characterizing high-molecular-weight analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.